molecular formula C20H16O2 B3505594 [4-(phenoxymethyl)phenyl](phenyl)methanone CAS No. 21288-35-7

[4-(phenoxymethyl)phenyl](phenyl)methanone

Cat. No.: B3505594
CAS No.: 21288-35-7
M. Wt: 288.3 g/mol
InChI Key: PKNDBBPSLQMXGP-UHFFFAOYSA-N
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Description

[4-(phenoxymethyl)phenyl](phenyl)methanone, also known as benzylphenyl ketone, is a chemical compound with the molecular formula C20H18O. It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound has been the subject of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of [4-(phenoxymethyl)phenyl](phenyl)methanone is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carbonyl group in its structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antifungal and antibacterial activity in some studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(phenoxymethyl)phenyl](phenyl)methanone is its relatively simple synthesis method, which makes it readily available for use in various experiments. However, its limited solubility in water can make it difficult to use in some applications.

Future Directions

There are several future directions for research on [4-(phenoxymethyl)phenyl](phenyl)methanone. One potential direction is the development of new synthetic methods for the compound, which could lead to the synthesis of new compounds with unique properties.
Another potential direction is the study of the compound's potential as a photochromic material, which could have applications in the development of new materials for use in various fields such as optics and electronics.
Overall, this compound is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its properties and potential applications.

Scientific Research Applications

[4-(phenoxymethyl)phenyl](phenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of organic synthesis, where it is used as a starting material for the synthesis of various compounds such as [4-(phenoxymethyl)phenyl](phenyl)methanonecarbinol and [4-(phenoxymethyl)phenyl](phenyl)methanoneether.
In the field of materials science, this compound has been used as a building block for the synthesis of polymers and other materials. It has also been studied for its potential use as a photochromic material, which can change color in response to light.

Properties

IUPAC Name

[4-(phenoxymethyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-20(17-7-3-1-4-8-17)18-13-11-16(12-14-18)15-22-19-9-5-2-6-10-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNDBBPSLQMXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034085
Record name 4-Phenoxymethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21288-35-7
Record name [4-(Phenoxymethyl)phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21288-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxymethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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